molecular formula C16H18N4OS B12152016 2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B12152016
M. Wt: 314.4 g/mol
InChI Key: FMKMFEXRIRJFCI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide typically involves multi-step reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both benzimidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

2,4-dimethyl-N-(2-propan-2-yl-3H-benzimidazol-5-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H18N4OS/c1-8(2)15-19-12-6-5-11(7-13(12)20-15)18-16(21)14-9(3)17-10(4)22-14/h5-8H,1-4H3,(H,18,21)(H,19,20)

InChI Key

FMKMFEXRIRJFCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(C)C

Origin of Product

United States

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